![molecular formula C20H19ClN2O2 B11640738 Ethyl 4-[(3-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11640738.png)
Ethyl 4-[(3-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-[(3-chlorophényl)amino]-6,8-diméthylquinoléine-3-carboxylate d'éthyle est un composé organique synthétique appartenant à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. Ce composé particulier présente un noyau quinoléine substitué par un groupe ester éthylique, un groupe 3-chlorophénylamino et deux groupes méthyles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-[(3-chlorophényl)amino]-6,8-diméthylquinoléine-3-carboxylate d'éthyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du noyau quinoléine : Le noyau quinoléine peut être synthétisé par la synthèse de Skraup, qui implique la cyclisation de dérivés d'aniline avec du glycérol et de l'acide sulfurique en présence d'un agent oxydant.
Réactions de substitution :
Estérification : Le groupe ester éthylique est introduit par des réactions d'estérification utilisant de l'éthanol et un catalyseur acide.
Méthylation : Les groupes méthyles sont introduits par des réactions d'alkylation utilisant de l'iodure de méthyle et une base.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de la synthèse automatisée peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé pur.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-[(3-chlorophényl)amino]-6,8-diméthylquinoléine-3-carboxylate d'éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants comme le permanganate de potassium ou le trioxyde de chrome pour former des N-oxydes de quinoléine.
Réduction : Les réactions de réduction utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium peuvent convertir le composé en ses dérivés aminés correspondants.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents substituants sur le cycle quinoléine.
Hydrolyse : Le groupe ester peut être hydrolysé en milieu acide ou basique pour produire l'acide carboxylique correspondant.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium
Substitution : Nucléophiles comme les amines, les thiols
Hydrolyse : Acide chlorhydrique, hydroxyde de sodium
Principaux produits
Oxydation : N-oxydes de quinoléine
Réduction : Dérivés aminés
Substitution : Dérivés quinoléine substitués
Hydrolyse : Acides carboxyliques
Applications de la recherche scientifique
Le 4-[(3-chlorophényl)amino]-6,8-diméthylquinoléine-3-carboxylate d'éthyle a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu'agent anticancéreux, antiviral et antimicrobien en raison de sa capacité à interagir avec diverses cibles biologiques.
Recherche biologique : Le composé est utilisé dans des études liées à l'inhibition enzymatique, à la liaison des récepteurs et aux voies de signalisation cellulaire.
Biologie chimique : Il sert de sonde pour étudier les mécanismes des processus biologiques et les interactions des petites molécules avec les biomolécules.
Applications industrielles : Le composé est étudié pour son utilisation dans le développement de nouveaux matériaux, tels que les polymères et les colorants.
Mécanisme d'action
Le mécanisme d'action du 4-[(3-chlorophényl)amino]-6,8-diméthylquinoléine-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou aux sites allostériques, bloquant ainsi l'accès au substrat. De plus, il peut moduler l'activité des récepteurs en agissant comme un agoniste ou un antagoniste, influençant les voies de signalisation cellulaire.
Applications De Recherche Scientifique
Ethyl 4-[(3-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a probe to investigate the mechanisms of biological processes and the interactions of small molecules with biomolecules.
Industrial Applications: The compound is explored for its use in the development of new materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(3-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Le 4-[(3-chlorophényl)amino]-6,8-diméthylquinoléine-3-carboxylate d'éthyle peut être comparé à d'autres dérivés de la quinoléine, tels que :
Chloroquine : Un médicament antipaludique avec un noyau quinoléine similaire, mais des substituants différents.
N-oxyde de quinoléine : Une forme oxydée de la quinoléine avec des propriétés chimiques distinctes.
4-[(4-chlorophényl)amino]-6,8-diméthylquinoléine-3-carboxylate d'éthyle : Un isomère structurel avec l'atome de chlore à une position différente sur le cycle phényle.
La particularité du 4-[(3-chlorophényl)amino]-6,8-diméthylquinoléine-3-carboxylate d'éthyle réside dans son motif de substitution spécifique, qui confère des activités biologiques et une réactivité chimique distinctes.
Propriétés
Formule moléculaire |
C20H19ClN2O2 |
|---|---|
Poids moléculaire |
354.8 g/mol |
Nom IUPAC |
ethyl 4-(3-chloroanilino)-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O2/c1-4-25-20(24)17-11-22-18-13(3)8-12(2)9-16(18)19(17)23-15-7-5-6-14(21)10-15/h5-11H,4H2,1-3H3,(H,22,23) |
Clé InChI |
NFWZMXYKGHQRCK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{2-(2-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11640656.png)

![methyl (4Z)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11640663.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640671.png)
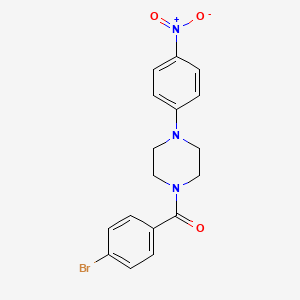
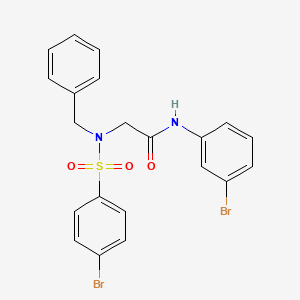
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640695.png)


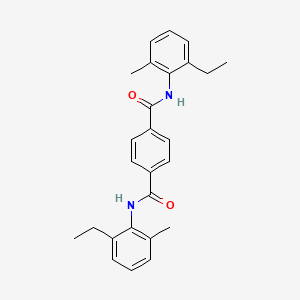
![Prop-2-en-1-yl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11640714.png)
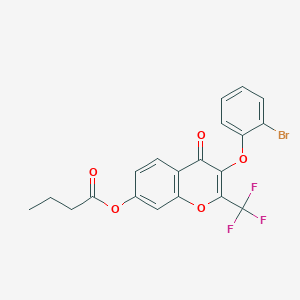
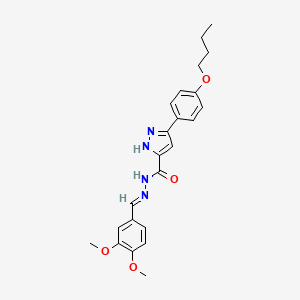
![3-(2-Methylprop-2-EN-1-YL)-2-[(2-methylprop-2-EN-1-YL)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11640744.png)
